2-Cyano-3,3-diphenylprop-2-enamide
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Overview
Description
2-Cyano-3,3-diphenylprop-2-enamide is an organic compound with the molecular formula C16H12N2O and a molecular weight of 248.28 g/mol . This compound is known for its unique structure, which includes a cyano group and two phenyl rings attached to a prop-2-enamide backbone. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3,3-diphenylprop-2-enamide typically involves the reaction of benzophenone with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the cyanoacetamide acts as the nucleophile, attacking the carbonyl carbon of benzophenone. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3,3-diphenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Cyano-3,3-diphenylprop-2-enamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-Cyano-3,3-diphenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The phenyl rings provide hydrophobic interactions, enhancing the compound’s binding affinity to target proteins. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Cyano-3-phenylprop-2-enamide
- 2-Cyano-3-(4-methylphenyl)prop-2-enamide
- 2-Cyano-3-(4-ethylphenyl)prop-2-enamide
Comparison: 2-Cyano-3,3-diphenylprop-2-enamide is unique due to the presence of two phenyl rings, which provide enhanced stability and reactivity compared to similar compounds with only one phenyl ring. This structural feature also contributes to its distinct chemical and biological properties .
Properties
CAS No. |
731-48-6 |
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Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-cyano-3,3-diphenylprop-2-enamide |
InChI |
InChI=1S/C16H12N2O/c17-11-14(16(18)19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H2,18,19) |
InChI Key |
XPQBSIDNBUQWRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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